Cyclohexyl N-(p-tosyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18303-08-7 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
cyclohexyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
InChI Key |
YWUXXDDIOVQABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
Synonyms |
N-Tosylcarbamic acid cyclohexyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexyl N P Tosyl Carbamate and Analogous Structures
General Approaches to Carbamate (B1207046) Synthesis in Academic Research
The formation of the carbamate functional group is a cornerstone of organic synthesis, with a rich history of methodological development. These methods can be broadly categorized into classical and contemporary, with a growing emphasis on green chemistry principles.
Historically, the synthesis of carbamates has been dominated by the use of highly reactive and often hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net The reaction of an alcohol with phosgene generates a chloroformate, which then reacts with an amine to form the carbamate. researchgate.netwikipedia.org A related and widely used method involves the reaction of an alcohol or amine with an isocyanate. researchgate.netwikipedia.org The Hofmann, Curtius, and Lossen rearrangements represent another classical pathway, where an amide or carboxylic acid is converted into an isocyanate intermediate, which is then trapped by an alcohol to yield the desired carbamate. researchgate.netorganic-chemistry.orgnih.gov
Contemporary methods often seek to improve upon the safety and efficiency of these classical routes. One-pot procedures have been developed that avoid the isolation of sensitive intermediates. For example, the Hofmann rearrangement can be achieved using N-bromoacetamide and a base like lithium hydroxide (B78521) or lithium methoxide (B1231860) to directly produce carbamates from amides in high yields. organic-chemistry.org Another approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097), which generates an acyl azide in situ. organic-chemistry.org This intermediate undergoes a Curtius rearrangement to the isocyanate, which is then trapped by an alcohol. organic-chemistry.org
The table below summarizes some of the principal classical and contemporary methods for carbamate synthesis.
Table 1: Overview of Key Carbamate Synthesis Methods
| Method | Reactants | Key Intermediate | Notes |
| Phosgene Method | Alcohol, Amine, Phosgene (or equivalent) | Chloroformate | Effective but uses highly toxic phosgene. researchgate.net |
| Isocyanate Method | Alcohol, Isocyanate | - | Widely used for producing polyurethanes. researchgate.netwikipedia.org |
| Rearrangement Reactions | Carboxylic Acid or Amide, Alcohol | Isocyanate | Includes Hofmann, Curtius, and Lossen rearrangements. researchgate.netnih.gov |
| Carbonylative Coupling | Amine, Alcohol, CO source | - | Often requires a catalyst. researchgate.net |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | - | A milder, more convergent approach. organic-chemistry.orgnih.gov |
In recent years, a significant focus of chemical research has been the development of "green" and sustainable synthetic methods. For carbamate synthesis, this primarily involves replacing toxic reagents and minimizing waste. A key area of interest is the use of carbon dioxide (CO₂) as a cheap, abundant, and non-toxic C1 source. psu.edursc.org
Several strategies have emerged for CO₂ utilization. One approach is the three-component coupling of amines, CO₂, and alkyl halides, often facilitated by a base such as cesium carbonate. organic-chemistry.orgnih.gov This method proceeds under mild conditions and avoids the formation of byproducts. organic-chemistry.org Another strategy involves the direct dehydrative condensation of an amine, an alcohol, and CO₂. psu.edursc.org This reaction can be catalyzed by various systems, including basic catalysts, and can be performed under moderate CO₂ pressure. psu.edu Researchers have also developed solvent-free methodologies, for instance, reacting sodium cyanate, an alcohol or phenol, and trichloroacetic acid to prepare primary carbamates in high yield and purity. banglajol.info
These green protocols offer significant advantages over traditional methods by avoiding hazardous materials like phosgene and often proceeding with higher atom economy. psu.edursc.org
Table 2: Comparison of Green Synthesis Protocols for Carbamates
| Protocol | Key Reagents | Catalyst/Conditions | Advantages |
| Direct Carboxylation | Amine, Alcohol, CO₂ | Basic catalysts (e.g., Cs₂CO₃), ~2.5 MPa CO₂, ~200 °C | Halogen-free, utilizes renewable C1 source. psu.edursc.org |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Cs₂CO₃, TBAI, DMF | Mild conditions, high yields, avoids overalkylation. organic-chemistry.orgnih.gov |
| Solvent-Free Cyanate Method | Alcohol/Phenol, Sodium Cyanate, Trichloroacetic Acid | Solvent-free | Simple, high purity, environmentally friendly. banglajol.info |
Targeted Synthesis of N-Tosyl Carbamates
The synthesis of N-sulfonyl carbamates, such as Cyclohexyl N-(p-tosyl)carbamate, requires specific strategies that can efficiently construct the N-SO₂-C(O)O linkage. These methods range from direct routes to more complex multicomponent and radiochemical approaches.
The most direct synthesis of this compound would involve the reaction of cyclohexanol (B46403) with p-toluenesulfonyl isocyanate. This reaction is analogous to the general formation of carbamates from alcohols and isocyanates. While specific literature detailing this exact transformation is not prevalent, the general reactivity pattern is well-established.
Alternatively, N-acylations of sulfonamides with carbonic acid derivatives like chloroformates are a traditional method for creating the sulfonyl carbamate group. nih.govresearchgate.netdiva-portal.org In this context, one could envision the reaction of p-toluenesulfonamide (B41071) with cyclohexyl chloroformate.
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like N-sulfonyl carbamates in a single step from multiple starting materials. A notable development is a rhodium-catalyzed MCR involving a sulfonyl azide, an alcohol, and carbon monoxide (CO) to produce N-sulfonyl carbamates. nih.govresearchgate.netdiva-portal.org
This methodology has been successfully applied to a variety of sulfonyl azides and alcohols, demonstrating its broad scope. nih.govdiva-portal.org For the synthesis of this compound, this would involve the reaction of p-toluenesulfonyl azide, cyclohexanol, and carbon monoxide in the presence of a rhodium catalyst. Other research has described a cobalt-catalyzed three-component reaction between sulfonylimines, acrylates, and organic bromides to generate N-sulfonyl β-amino esters, showcasing the versatility of MCRs in this area. rsc.org
For applications in medical imaging, such as Positron Emission Tomography (PET), molecules can be labeled with short-lived radioisotopes. Carbon-11 ([¹¹C]) is a frequently used positron emitter. The synthesis of [¹¹C]-labeled N-sulfonyl carbamates has been achieved using the multicomponent reaction strategy mentioned previously, but with [¹¹C]-labeled carbon monoxide ([¹¹C]CO) as one of the components. nih.govresearchgate.netdiva-portal.org
This Rh(I)-mediated reaction allows for the rapid and efficient incorporation of the ¹¹C isotope into the carbamate functional group. nih.govdiva-portal.org The process involves reacting a sulfonyl azide, an alcohol, and [¹¹C]CO at elevated temperatures for a short duration (e.g., 5 minutes at 100 °C). nih.gov This rapid synthesis is crucial due to the short half-life of ¹¹C (approximately 20.4 minutes). This technique has been used to prepare a variety of [¹¹C]-sulfonyl carbamates with isolated radiochemical yields ranging from good to excellent. nih.govdiva-portal.org For example, using a sulfonyl azide on an sp³ carbon resulted in an isolated radiochemical yield of 51%. nih.govdiva-portal.org
Table 3: Radiochemical Synthesis of [¹¹C]-Sulfonyl Carbamates via MCR
| Substrate (Sulfonyl Azide) | Alcohol | Catalyst System | Radiochemical Yield (Isolated) |
| Arylsulfonyl azides | Various alcohols | [Rh(COD)Cl]₂ / PPh₃ | Comparable yields for electron-rich and -poor systems. nih.govdiva-portal.org |
| sp³-C Sulfonyl azide | - | [Rh(COD)Cl]₂ / PPh₃ | 51% nih.govdiva-portal.org |
| Biologically active precursor | n-Butanol | [Rh(COD)Cl]₂ / PPh₃ | 24 ± 10% nih.govresearchgate.net |
This radiolabeling strategy represents a significant advancement, enabling the synthesis of N-sulfonyl carbamate-based PET tracers for potential use in biomedical research and diagnostics. nih.gov
Synthetic Strategies for Related N-Sulfonyl Carbamic Acid Derivatives
The synthesis of N-sulfonyl carbamic acid derivatives, a class of compounds that includes this compound, traditionally involves the N-acylation of sulfonamides with carbonic acid derivatives like chloroformates or anhydrides. diva-portal.org These compounds are not only valuable as carboxylic acid bioisosteres but also serve as nitrogen nucleophiles in Mitsunobu reactions, as protecting groups for alcohols, and as dehydrating agents. diva-portal.org Their significance is underscored by their presence in molecules with a wide range of biological activities, including anticancer, herbicidal, lipid-regulating, and antibacterial properties. diva-portal.org
A notable multicomponent reaction for synthesizing 11C-labeled sulfonyl carbamates has been developed, employing sulfonyl azides, an alcohol, and [11C]CO. diva-portal.org This method has proven effective for various electron-rich and electron-poor arylsulfonyl azides, as well as sulfonyl azides on sp3 carbons, yielding good conversions and isolated radiochemical yields. diva-portal.org
Furthermore, N-sulfonyl carbamates are implicated in the development of new anticonvulsant drugs. unifi.it For instance, derivatives of (4-sulfamoylphenyl)carbamates have shown potent effects in preclinical studies. unifi.it The synthesis of these compounds often involves reacting a corresponding aniline (B41778) with a chloroformate derivative.
A novel approach to sulfonamides, which are bioisosteres of amides, involves the merging of traditional amide coupling partners—carboxylic acids and amines—through a copper ligand-to-metal charge transfer (LMCT) process. This strategy converts aromatic acids to sulfonyl chlorides, which are then aminated in a one-pot synthesis. princeton.edu This method avoids the need for pre-functionalization of the acid or amine and is applicable to a diverse range of substrates. princeton.edu
A significant breakthrough has been the development of the first efficient method for synthesizing N-difluoromethyl amides, carbamates, thiocarbamates, ureas, and formamides. acs.orgnih.gov This strategy is centered on the synthesis and subsequent derivatization of N-CF2H carbamoyl (B1232498) fluorides. acs.orgnih.gov These key intermediates are prepared through a desulfurization–fluorination of thioformamides coupled with carbonylation. acs.orgnih.gov
The process involves reacting aromatic and aliphatic thioformamides with AgOCF3 and AgF, where AgOCF3 serves as a source of AgF and difluorophosgene (F2C=O). chemistryviews.org This reaction produces N-difluoromethyl carbamoyl fluorides in moderate to high yields. chemistryviews.org The resulting N-CF2H unit has been found to be robust and compatible with a variety of subsequent chemical transformations, allowing for the synthesis of a diverse array of N-CF2H-functionalized compounds. acs.orgnih.govchemistryviews.org
Prior to this development, the synthesis of acyclic N-difluoromethyl amides was limited to an unselective functionalization of N-aromatic amides with difluorocarbene under highly basic conditions, which resulted in low yields and a mixture of products. acs.orgnih.gov The existing synthetic methods primarily provided access to specific N-difluoromethylated heterocycles and tosyl-protected N-CF2H amines. acs.orgnih.gov Notably, attempts to remove the tosyl group from these protected amines to yield the free N-difluoromethyl amines have been unsuccessful due to the instability of the resulting product. acs.org
The synthesis of N-substituted carbamates is a cornerstone in the preparation of pharmaceuticals, agrochemicals, and other industrially significant compounds. ionike.comionike.com Traditionally, a common method for their synthesis is the aminolysis of chloroformates, which are derived from the toxic and corrosive phosgene. ionike.com This has prompted extensive research into more environmentally benign synthetic routes.
Alternative Synthetic Routes:
From Urea (B33335) Derivatives and Dimethyl Carbonate: An atom-economical approach utilizes urea derivatives and dimethyl carbonate (DMC) as starting materials, catalyzed by silica (B1680970) gel-immobilized lanthanum. ionike.com This method is effective for both aliphatic and aromatic urea derivatives, producing the corresponding carbamates in good to excellent yields. ionike.com LaOOH has been identified as the likely active species, with a high surface area of the catalyst being crucial for its activity. ionike.com
From Alkyl Carbamates and Amines: Another non-phosgene route involves the reaction of various amines with alkyl carbamates over a Ni-promoted Fe3O4 catalyst. ionike.com This method has been successful in synthesizing a range of N-substituted carbamates with high isolated yields, and the magnetic catalyst can be easily recovered and reused. ionike.com
From Carbon Dioxide and Amines: Direct synthesis from amines and carbon dioxide (CO2) is an attractive green chemistry approach. nih.govacs.org A continuous-flow method has been developed that allows for the reaction of amines and CO2 with an alkyl halide under mild conditions, significantly reducing reaction times compared to batch processes. nih.govacs.org This method has shown broad applicability with various amines, although aniline derivatives with electron-withdrawing or sterically hindering groups tend to be less reactive. nih.govacs.org
Using N-Alkyl Carbamoylimidazoles: These compounds serve as stable, crystalline, and water-stable alternatives to phosgene and isocyanates. nih.gov They can be readily prepared from primary amines and 1,1'-carbonyldiimidazole (B1668759) (CDI) and used to synthesize ureas, carbamates, and thiocarbamates in high yields under aqueous conditions at room temperature. nih.gov
Limitations and Challenges:
Phosgene-Based Methods: The primary limitation is the high toxicity and corrosive nature of phosgene and its derivatives, such as chloroformates, which also generate stoichiometric amounts of waste like HCl. ionike.comacs.org
Carbon Dioxide Inertness: While CO2 is an ideal green carbonyl source, its chemical inertness often necessitates harsh reaction conditions or specific catalysts to achieve activation. ionike.com
Substrate Scope: In some methods, the reactivity can be sensitive to the electronic and steric properties of the substrates. For example, in the CO2-based continuous synthesis, anilines with electron-withdrawing groups show lower reactivity. nih.govacs.org Similarly, in the synthesis of N-alkyl carbamoylimidazoles, certain protecting groups may be incompatible with subsequent reaction steps due to catalyst poisoning. nih.gov
Byproduct Formation: In some synthetic routes, the formation of undesired byproducts can occur. For instance, in the continuous synthesis from CO2, N-alkylation of the amine can be a competing reaction, which can be suppressed by optimizing the CO2 flow rate. nih.gov
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Methodologies for Structural Elucidation
The molecular structure of Cyclohexyl N-(p-tosyl)carbamate has been thoroughly investigated using a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, GIAO NMR)
In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate (B1207046) group would be expected to resonate at a significantly downfield chemical shift. The carbons of the cyclohexyl ring and the p-toluenesulfonyl group would have characteristic signals in the aliphatic and aromatic regions, respectively. Gauge-Including Atomic Orbital (GIAO) NMR calculations, a computational method, could be employed to predict the theoretical chemical shifts, which would then be compared with experimental data to confirm the structure.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent absorption corresponding to the N-H stretching vibration of the carbamate group is expected in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is another strong and characteristic band, typically appearing around 1700 cm⁻¹. Additionally, the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) would be observed in the ranges of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the cyclohexyl and methyl groups would be found around 2930 and 2850 cm⁻¹.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Carbamate) | ~3300 |
| C=O Stretch (Carbamate) | ~1700 |
| SO₂ Asymmetric Stretch | 1350-1300 |
| SO₂ Symmetric Stretch | 1160-1120 |
| C-H Stretch (Aliphatic) | 2930, 2850 |
Mass Spectrometry and High-Resolution Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. Fragmentation patterns observed in the mass spectrum can also offer structural information. For example, cleavage of the carbamate bond could lead to fragment ions corresponding to the cyclohexyl isocyanate cation and the p-toluenesulfonamide (B41071) anion or their respective radical cations.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the packing arrangement in the crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···π Interactions)
The crystal structure of this compound would be stabilized by a variety of intermolecular interactions. A key interaction would be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) or a sulfonyl oxygen (S=O) of a neighboring molecule. These hydrogen bonds would likely form chains or networks, contributing significantly to the stability of the crystal lattice.
Conformational Analysis in the Crystalline State
Research on this compound Reveals No Evidence of Polymorphism or Crystal Engineering Studies
Despite a comprehensive search of scientific literature and structural databases, no published research detailing the polymorphism or crystal engineering of this compound has been identified. This indicates a significant gap in the material science and crystallographic characterization of this specific chemical compound.
Extensive searches for terms such as "this compound polymorphism," "this compound crystal engineering," and "this compound crystal structure" did not yield any specific studies, crystallographic information files (CIFs), or entries in major crystallographic databases like the Cambridge Structural Database (CSD).
While information on related compounds is available, the unique crystalline properties of a molecule are highly dependent on its specific chemical structure. Therefore, data from analogous compounds cannot be extrapolated to definitively describe the solid-state behavior of this compound.
The absence of such fundamental research means that there are currently no publicly available data on different crystalline forms (polymorphs) of this compound, nor any documented efforts to manipulate its crystal structure to achieve desired physicochemical properties (crystal engineering).
This lack of information presents an opportunity for future research to explore and characterize the solid-state properties of this compound, which could be of interest for various applications where control over properties like solubility, stability, and bioavailability is crucial.
Theoretical and Computational Studies of Cyclohexyl N P Tosyl Carbamate
Quantum Chemical Calculations and Electronic Structure Theory (e.g., DFT, B3LYP)
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular systems. Density Functional Theory (DFT) is a widely used method in this field due to its favorable balance of computational cost and accuracy. The B3LYP hybrid functional is a popular choice within the DFT framework, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals, often yielding results that are in good agreement with experimental data for organic molecules.
Molecular Geometry Optimization and Conformational Landscapes
Table 1: Hypothetical Optimized Geometrical Parameters for Cyclohexyl N-(p-tosyl)carbamate (Chair Conformation) Calculated at the B3LYP Level.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.38 Å | |
| N-S | ~1.65 Å | |
| S=O | ~1.45 Å | |
| C-O (carbamate) | ~1.35 Å | |
| C-O (cyclohexyl) | ~1.43 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-S | ~120° | |
| O=S=O | ~120° | |
| Dihedral Angle | C-O-C-N | ~180° (trans) |
Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are for illustrative purposes only.
Vibrational Frequency Analysis and Spectroscopic Correlations
Once the molecular geometry is optimized, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can then be correlated with experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of motion, such as stretching, bending, or twisting of bonds.
The calculated vibrational spectrum serves several purposes. It confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). Furthermore, by comparing the calculated spectrum with an experimental one, the accuracy of the computational method can be assessed, and the experimental peaks can be assigned to specific molecular motions. For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the carbamate (B1207046), the S=O stretches of the tosyl group, the N-H bend, and various C-H stretches of the cyclohexyl and aromatic rings.
Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | ~3400 | ~3300 |
| C-H (aromatic) | Stretching | ~3100 | ~3050 |
| C-H (aliphatic) | Stretching | ~2950-2850 | ~2930-2850 |
| C=O (carbamate) | Stretching | ~1730 | ~1700 |
| C=C (aromatic) | Stretching | ~1600, ~1490 | ~1595, ~1495 |
| S=O (tosyl) | Asymmetric Stretch | ~1350 | ~1330 |
| S=O (tosyl) | Symmetric Stretch | ~1170 | ~1160 |
Note: These are estimated values for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.
NMR Chemical Shift Predictions and Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry.
By comparing the predicted chemical shifts with experimental NMR data, the proposed structure can be confirmed. Discrepancies between calculated and experimental shifts can point to conformational effects, solvent effects, or inaccuracies in the computational model. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the cyclohexyl ring (with axial and equatorial positions having different shifts), the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the N-H proton.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (carbamate) | ~155 |
| C (aromatic, S-bound) | ~145 |
| C (aromatic, CH₃-bound) | ~138 |
| C-H (aromatic) | ~129 |
| C-H (aromatic) | ~127 |
| C-O (cyclohexyl) | ~75 |
| C-H (cyclohexyl) | ~32, ~25, ~24 |
| C-H₃ (tosyl) | ~21 |
Note: These are estimated values for illustrative purposes.
Analysis of Electronic Properties and Reactivity Descriptors
Beyond structure and spectroscopy, computational chemistry allows for the detailed analysis of a molecule's electronic properties, which are key to understanding its reactivity.
Molecular Electrostatic Potentials (MEP)
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP would likely show the most negative potential around the oxygen atoms of the carbamate and sulfonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The N-H proton and the protons on the cyclohexyl ring would likely be in regions of more positive potential.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the p-tolyl group and the carbamate linkage. The LUMO would likely be centered on the electron-withdrawing sulfonyl group. The analysis of the shapes and energies of these orbitals provides valuable insights into the molecule's chemical behavior.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. For carbamates, computational studies have explored their formation and transformation pathways.
For instance, a computational analysis of the Palladium-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has provided significant mechanistic insights. mdpi.com This study confirms the crucial role of the catalyst in stabilizing intermediates and reducing the energy barriers for key steps like dehydrogenation. mdpi.com The investigation of different reaction pathways revealed that a multi-step process can be energetically favorable, with a calculated net reaction energy of -238.7 kcal/mol for the combined pathways, confirming the thermodynamic feasibility of the reaction. mdpi.com
Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This technique partitions the crystal space into regions where the electron density of a given molecule dominates, providing a graphical representation of close contacts between neighboring molecules.
While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, studies on other organic molecules, including those with carbamate or sulfonyl groups, demonstrate the utility of this method. nih.govnih.gov The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and electrostatic potential. nih.govmdpi.com
A hypothetical breakdown of intermolecular contacts for a related compound is presented in the table below to illustrate the type of data obtained from a Hirshfeld surface analysis.
| Intermolecular Contact | Contribution (%) |
| H···H | 37.6 |
| O···H/H···O | 16.8 |
| S···H/H···S | 15.4 |
| N···H/H···N | 13.0 |
| C···H/H···C | 7.6 |
| Other | 9.6 |
| Data derived from a study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one and is for illustrative purposes. nih.gov |
This type of analysis for this compound would allow for a detailed understanding of how the cyclohexyl, tosyl, and carbamate groups participate in hydrogen bonding, van der Waals forces, and potentially other interactions like π-stacking involving the aromatic ring of the tosyl group, thereby governing its solid-state properties.
Thermodynamic Properties and Stability Profiling from Computational Methods
Computational methods are frequently used to predict the thermodynamic properties of molecules, such as heats of formation and Gibbs free energies, which are crucial for understanding their stability and reactivity. rsc.org The primary computational tools for this purpose are quantum mechanical methods and group contribution methods. rsc.org
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry and vibrational frequencies of a molecule. From these, thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be derived. For larger molecules, a combination of group contribution methods with high-level ab initio calculations for the additive values can provide thermodynamic properties with high accuracy. rsc.org
For this compound, a computational stability profile could be generated by:
Conformational Analysis : Identifying the lowest energy conformers of the molecule. The flexibility of the cyclohexyl ring and rotation around the various single bonds would be key areas of investigation.
Calculation of Thermodynamic Parameters : For the most stable conformer, key thermodynamic data would be calculated.
Bond Dissociation Energies : Calculating the energy required to break specific bonds to identify the weakest links in the molecule, providing insight into its thermal stability and potential degradation pathways.
The stability of the carbamate functional group itself has been a subject of computational analysis. Studies have shown that the amide resonance in carbamates is generally about 3–4 kcal/mol lower than in amides, which is attributed to electronic and steric effects from the additional oxygen atom. acs.orgnih.gov This inherent property influences the chemical and thermal stability of carbamate-containing compounds. A thermodynamic analysis of the reaction to synthesize Methyl N-cyclohexylcarbamate has also been reported, demonstrating the application of these principles to related systems. researchgate.net
The table below illustrates hypothetical thermodynamic data that could be generated for a molecule using computational methods.
| Thermodynamic Property | Calculated Value | Units |
| Standard Enthalpy of Formation | -X.X | kcal/mol |
| Standard Gibbs Free Energy of Formation | -Y.Y | kcal/mol |
| Standard Entropy | Z.Z | cal/mol·K |
| These values are hypothetical and would need to be calculated for this compound using appropriate computational models. |
Advanced Synthetic Applications and Derivative Chemistry of Cyclohexyl N P Tosyl Carbamate
Cyclohexyl N-(p-tosyl)carbamate as a Synthon in Complex Molecule Synthesis
The strategic placement of functional groups in this compound allows it to serve as a versatile building block, or synthon, in the assembly of intricate molecular structures. The interplay between the nucleophilic nitrogen of the carbamate (B1207046), the electrophilic carbonyl carbon, and the potential for activation of the cyclohexyl and tosyl moieties provides multiple avenues for synthetic transformations.
Precursors to Diverse Heterocyclic Compounds
This compound and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The N-tosyl group acts as an excellent activating group, facilitating cyclization reactions through various mechanisms.
One prominent application is in the synthesis of oxazolidinones and thiazolidinones , five-membered heterocyclic rings with significant pharmacological interest. For instance, N-tosyl carbamates can undergo intramolecular cyclization with a tethered alcohol or thiol to furnish the corresponding oxazolidinone or thiazolidinone core. While direct examples with this compound are not extensively documented, the general reactivity pattern of N-tosyl carbamates suggests its utility in such transformations. The reaction typically proceeds via activation of a terminal hydroxyl or thiol group, followed by intramolecular nucleophilic attack on the carbamate carbonyl, with the tosyl group facilitating the reaction.
Furthermore, N-tosyl amides, closely related to N-tosyl carbamates, have been shown to undergo palladium-catalyzed intramolecular C-H amination to afford pyrrolidines and piperidines. A similar strategy could be envisioned for derivatives of this compound bearing an appropriate tether, leading to the formation of N-cyclohexyl substituted nitrogen heterocycles.
The table below illustrates the types of heterocyclic compounds that can be synthesized from N-tosyl carbamate precursors, a strategy applicable to this compound.
| Precursor Type | Heterocyclic Product | General Reaction Conditions |
| N-Tosyl carbamate with a tethered alcohol | Oxazolidinone | Base-mediated intramolecular cyclization |
| N-Tosyl carbamate with a tethered thiol | Thiazolidinone | Base-mediated intramolecular cyclization |
| N-Tosyl carbamate with an alkenyl tether | Pyrrolidine/Piperidine | Palladium-catalyzed intramolecular C-H amination |
Strategies for Introducing Cyclohexyl and Tosyl Moieties into Target Molecules
This compound can serve as a reagent for the introduction of both the cyclohexyl and tosyl groups into other molecules, although this is a less common application compared to its use as a precursor for heterocycles.
The cyclohexyl moiety can be transferred to a nucleophile through a reaction that involves the cleavage of the N-cyclohexyl bond. For instance, under certain enzymatic or harsh chemical conditions, the carbamate linkage can be cleaved, potentially allowing for the transfer of the cyclohexyl group. However, more direct methods for introducing a cyclohexyl group are generally preferred in synthetic chemistry.
The tosyl group , being a good leaving group, can be transferred from the nitrogen atom to another nucleophile under specific conditions. However, tosyl chloride (TsCl) is the more common and efficient reagent for tosylation reactions. The utility of this compound as a tosylating agent would be limited to specialized applications where the specific reactivity of the N-tosyl carbamate is required.
Derivatization Strategies of the Carbamate Scaffold
The carbamate scaffold of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially new properties and applications.
Modification at the Cyclohexyl Moiety for Structural Diversity
The cyclohexyl ring of this compound is amenable to various functionalization reactions, providing an avenue for introducing structural diversity.
C-H functionalization represents a powerful strategy for modifying the cyclohexyl ring. Transition metal-catalyzed C-H activation can enable the introduction of various substituents, such as aryl, alkyl, or heteroatom groups, at specific positions on the ring. The carbamate group itself can act as a directing group, guiding the catalyst to specific C-H bonds, although the N-tosyl group might influence this directing effect.
Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanone or cyclohexanol (B46403) derivatives. These functionalized products can then be further elaborated into more complex structures.
Halogenation of the cyclohexyl ring can be achieved using various reagents to introduce fluorine, chlorine, bromine, or iodine atoms. These halogenated derivatives can serve as precursors for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
The following table summarizes potential modifications of the cyclohexyl moiety.
| Reaction Type | Reagents and Conditions | Potential Products |
| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Aryl-substituted cyclohexyl carbamate |
| Oxidation | Oxidizing agents (e.g., CrO₃, PCC) | Cyclohexanone or cyclohexanol carbamate derivatives |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Halogenated cyclohexyl carbamate |
Transformations and Utility of the Tosyl Moiety
The tosyl group in this compound is not merely a passive substituent; it plays a crucial role in the reactivity of the molecule and can be transformed or utilized in various synthetic strategies.
The primary utility of the tosyl group is as an excellent leaving group . This property is exploited in cyclization reactions where the nitrogen atom attacks an electrophilic center, leading to the expulsion of the tosylate anion.
Furthermore, the tosyl group can be reductively cleaved to generate the corresponding N-cyclohexyl carbamate. This deprotection step is often necessary to unmask the secondary amine functionality for further reactions. A variety of reducing agents can be employed for this transformation, including sodium naphthalenide, samarium(II) iodide, and certain electrochemical methods. fiu.edu
While less common, nucleophilic substitution on the sulfur atom of the tosyl group can occur, leading to the displacement of the p-toluenesulfinate anion. This would result in the formation of a different N-sulfonyl carbamate derivative.
Chemical Modifications of the Carbamate Linkage
The carbamate linkage itself is a versatile functional group that can undergo several chemical modifications.
N-Alkylation of the carbamate nitrogen is a common transformation. However, in the case of this compound, the nitrogen is already substituted with a cyclohexyl and a tosyl group, making further alkylation challenging due to steric hindrance and the electron-withdrawing nature of the tosyl group.
Hydrolysis of the carbamate linkage can occur under acidic or basic conditions to yield cyclohexylamine, carbon dioxide, and p-toluenesulfonamide (B41071). The stability of the carbamate to hydrolysis is an important consideration in its application as a protecting group or synthetic intermediate.
Reduction of the carbamate group to the corresponding N-methylcyclohexylamine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to N-methylated cyclohexylamines from the carbamate precursor.
The table below outlines key transformations involving the carbamate linkage.
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis | Acid or Base | Cyclohexylamine, CO₂, p-toluenesulfonamide |
| Reduction | LiAlH₄ | N-Methylcyclohexylamine |
Potential in Advanced Materials and Polymer Precursors
This compound, while a seemingly specific and niche molecule, possesses a unique combination of functional groups that suggests potential, though not yet widely explored, applications in the synthesis of advanced materials and as a precursor for various polymers. The interplay between the bulky, rigid cyclohexyl group, the reactive N-(p-tosyl)carbamate moiety, and the well-known leaving group capability of the tosyl group opens up several hypothetical pathways for its integration into polymeric structures. These potential applications are largely predicated on the fundamental reactivity of its constituent parts.
Monomer or Intermediate Roles in Polymer Synthesis and Design
The structure of this compound allows it to be considered for roles as either a direct monomer in polymerization reactions or as a key intermediate in the synthesis of more complex monomers.
As a monomer , its utility could be realized through reactions involving the N-H bond of the carbamate group. The presence of the electron-withdrawing p-toluenesulfonyl group increases the acidity of this proton, making it susceptible to deprotonation and subsequent reaction. For instance, it could potentially participate in condensation polymerizations with suitable co-monomers. One hypothetical route could involve a reaction with diepoxides, where the deprotonated carbamate nitrogen acts as a nucleophile, leading to the formation of a polymer chain with repeating cyclohexyl carbamate units. This would impart specific physical properties to the resulting polymer, such as increased thermal stability and rigidity due to the bulky cyclohexyl group.
More plausibly, this compound could serve as a valuable intermediate in the design of functional monomers. The p-toluenesulfonyl group is an excellent leaving group in nucleophilic substitution reactions. wikipedia.orgsvkm-iop.ac.in This reactivity is a cornerstone of its potential in polymer precursor synthesis. For example, the tosyl group can be displaced by a variety of nucleophiles to introduce other functional groups capable of polymerization.
One potential synthetic route could involve the reaction of this compound with a molecule containing both a nucleophilic group (to displace the tosyl group) and a polymerizable moiety (such as a vinyl or acrylic group). This would result in a new, custom-designed monomer incorporating the cyclohexyl carbamate structure. The general stability of the carbamate linkage ensures that it would likely remain intact during these transformations. acs.org
Table 1: Potential Polymerization Strategies Involving this compound
| Role of this compound | Potential Polymerization/Synthetic Route | Co-reactant Example | Resulting Polymer/Monomer Feature |
| Monomer | Condensation Polymerization (via N-H reactivity) | Diepoxides | Polymer with cyclohexyl carbamate in the backbone |
| Intermediate | Nucleophilic Substitution (displacing the tosyl group) | Amino-functional acrylate | Acrylate monomer with a pendant cyclohexyl carbamate group |
| Intermediate | Nucleophilic Substitution (displacing the tosyl group) | Diallylamine | Di-functional monomer for cross-linking applications |
The resulting polymers from such strategies would be expected to exhibit properties influenced by the cyclohexyl group, such as enhanced rigidity, thermal stability, and hydrophobicity. These characteristics are often desirable in the development of advanced materials for engineering applications, coatings, and specialty plastics. While direct experimental evidence for the polymerization of this compound is not prominent in the literature, the fundamental principles of organic and polymer chemistry provide a strong basis for these potential applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Cyclohexyl N-(p-tosyl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Synthesis : React cyclohexanol with p-toluenesulfonyl isocyanate under an inert atmosphere (e.g., N₂) in anhydrous dichloromethane. Use a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate carbamate formation.
- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of alcohol to isocyanate) and temperature (0–25°C) to minimize side products. Purify via silica gel column chromatography with EtOAc/hexane gradients (e.g., 20–40% EtOAc) .
- Yield Enhancement : Employ Pd-mediated coupling or reductive amination if intermediates require functionalization, as demonstrated in analogous carbamate syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Analytical Workflow :
- 1H/13C NMR : Identify the carbamate NH proton (δ ~5–6 ppm) and the cyclohexyl ring protons (δ ~1.0–2.5 ppm). The p-tosyl group shows aromatic protons as a doublet (δ ~7.2–7.8 ppm, J = 8 Hz) and a singlet for the methyl group (δ ~2.4 ppm) .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, loss of the tosyl group (~171 Da) may indicate cleavage under ESI conditions .
- FT-IR : Validate carbamate C=O stretches (~1680–1720 cm⁻¹) and sulfonamide S=O bands (~1150–1350 cm⁻¹) .
Q. How should researchers assess the chemical stability of this compound under different storage and experimental conditions?
- Stability Protocols :
- Hydrolytic Stability : Incubate the compound in buffers (pH 2–10) at 25–37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures. Store lyophilized samples at –20°C under argon to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities or synthetic yields of this compound derivatives?
- Data Contradiction Analysis :
- Variable Yields : Compare reaction parameters (e.g., solvent polarity, catalyst loading). For example, Pd₂(dba)₃/BINAP systems in toluene () may improve coupling efficiency versus alternative catalysts .
- Biological Discrepancies : Validate assay conditions (e.g., cell line specificity, compound solubility). Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm activity. Cross-reference with structural analogs (e.g., ’s carbamate affecting eukaryotic lifespan) .
Q. What strategies are recommended for elucidating the mechanistic role of this compound in biological systems, such as enzyme inhibition or cellular pathways?
- Mechanistic Approaches :
- Enzyme Assays : Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based substrates. Perform kinetic studies (Km/Vmax) to determine inhibition mode (competitive/non-competitive).
- Cellular Pathways : Use CRISPR-Cas9 knockdown or siRNA to identify pathway dependencies. Pair with transcriptomics/proteomics to map downstream effects, similar to lifespan studies in .
- Molecular Docking : Model interactions with target proteins (e.g., sulfonamide-binding enzymes) using software like AutoDock. Validate with mutagenesis studies .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity or supramolecular interactions of this compound?
- Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., C–N cleavage). Compare with experimental NMR shifts .
- Solvent Effects : Simulate solvation free energies (e.g., using COSMO-RS) to explain solubility trends.
- Supramolecular Interactions : Analyze crystal packing (if available) or use MD simulations to study aggregation behavior in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
